7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industries. The compound is characterized by its intricate molecular structure, which includes multiple diazenyl groups and sulfonic acid functionalities.
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, typically starting with the diazotization of an aromatic amine followed by coupling with a naphthalenesulfonic acid derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the diazenyl groups, leading to changes in color properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic uses due to its unique molecular structure.
Industry: Widely used in the textile, food, and cosmetic industries for coloring purposes.
Wirkmechanismus
The compound exerts its effects primarily through its diazenyl groups, which can interact with various molecular targets. These interactions can lead to changes in color, making it useful as a dye. The sulfonic acid groups enhance its solubility in water, allowing it to be used in aqueous environments. The molecular pathways involved include electron transfer and resonance stabilization, which contribute to its stability and color properties.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, this compound stands out due to its complex structure and multiple functional groups. Similar compounds include:
Allura Red AC: Another widely used dye with similar applications.
Sunset Yellow FCF: Known for its vibrant yellow color and used in similar industries.
Tartrazine: A yellow dye with applications in food and pharmaceuticals. The uniqueness of 2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(2-methoxy-5-methyl-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-7-(phenylamino)-, compd. .
Eigenschaften
CAS-Nummer |
124649-82-7 |
---|---|
Molekularformel |
C60H91N7O20S2 |
Molekulargewicht |
1294.537 |
IUPAC-Name |
(3Z)-7-anilino-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol |
InChI |
InChI=1S/C30H25N5O8S2.2C15H33NO6/c1-18-14-26(27(43-2)17-25(18)33-32-21-8-11-23(12-9-21)44(37,38)39)34-35-29-28(45(40,41)42)16-19-15-22(10-13-24(19)30(29)36)31-20-6-4-3-5-7-20;2*17-7-1-10-20-13-4-16(5-14-21-11-2-8-18)6-15-22-12-3-9-19/h3-17,31,34H,1-2H3,(H,37,38,39)(H,40,41,42);2*17-19H,1-15H2/b33-32?,35-29+;; |
InChI-Schlüssel |
YVLBGLVDKRAXSR-DFLIUALPSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)NN=C3C(=CC4=C(C3=O)C=CC(=C4)NC5=CC=CC=C5)S(=O)(=O)O.C(CO)COCCN(CCOCCCO)CCOCCCO.C(CO)COCCN(CCOCCCO)CCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.